4-(1H-pyrazol-3-yl)benzoic acid

Description

The exact mass of the compound 4-(1H-pyrazol-3-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-pyrazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

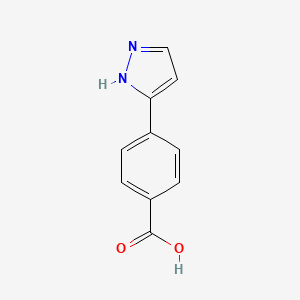

IUPAC Name |

4-(1H-pyrazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJWCCHRWJSWGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370896 |

Source

|

| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208511-67-5 |

Source

|

| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Pyrazole-Benzoic Acid Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-(1H-pyrazol-3-yl)benzoic Acid

The 4-(1H-pyrazol-3-yl)benzoic acid motif is a privileged scaffold in medicinal chemistry and materials science. As a bioisostere for other aromatic systems, it offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable steric and electronic properties. Its derivatives are integral to a multitude of approved pharmaceuticals, including kinase inhibitors for oncology (e.g., Axitinib, Ruxolitinib) and agents for treating pulmonary hypertension and other conditions.[1] The pyrazole ring acts as a versatile pharmacophore, while the benzoic acid moiety provides a key interaction point for polar contacts with biological targets or a handle for further chemical elaboration.

This guide provides a detailed exploration of the primary synthetic strategies for constructing this valuable molecular framework, aimed at researchers and professionals in drug development. We will dissect the core methodologies, explain the chemical rationale behind experimental choices, and provide actionable, step-by-step protocols grounded in established literature.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, each leading to a distinct synthetic strategy. The most common approaches involve either building the pyrazole ring onto a pre-existing benzoic acid fragment or coupling the two pre-formed aromatic systems together.

Caption: Retrosynthetic pathways for 4-(pyrazolyl)benzoic acids.

PART 1: De Novo Pyrazole Synthesis via Condensation and Vilsmeier-Haack Cyclization

This classical yet robust approach constructs the pyrazole ring from acyclic precursors. The core transformation involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a masked equivalent. A particularly effective variant uses an acetophenone and 4-hydrazinobenzoic acid to form a hydrazone, which is then cyclized and formylated in a one-pot Vilsmeier-Haack reaction.[2][3] This method is advantageous as it builds the core scaffold with functionality (a formyl group) ripe for further modification.

Causality and Experimental Rationale

-

Hydrazone Formation: The initial condensation is a standard acid-catalyzed reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acetophenone. Using a mild acid catalyst like acetic acid ensures the reaction proceeds without unwanted side reactions.

-

Vilsmeier-Haack Reagent: The Vilsmeier reagent (chloromethyleniminium salt), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful electrophile. It serves two roles: it acts as a cyclizing agent by reacting with the enamine tautomer of the hydrazone and simultaneously introduces a formyl group at the 4-position of the pyrazole ring.[4] Heating is required to drive the cyclization and aromatization steps.

-

Workup: The reaction is quenched by pouring it onto ice. This hydrolyzes the excess Vilsmeier reagent and any reactive intermediates, precipitating the solid product.[2]

Experimental Workflow: Synthesis of a Pyrazole-Carbaldehyde Precursor

Caption: Workflow for pyrazole synthesis via Vilsmeier-Haack reaction.

Detailed Protocol: Synthesis of 4-[4-Formyl-3-(aryl)-1H-pyrazol-1-yl]benzoic Acid

This protocol is adapted from procedures reported for the synthesis of similar pyrazole aldehydes.[2][5][6][7][8][9]

-

Hydrazone Formation:

-

In a round-bottom flask, combine 4-hydrazinobenzoic acid (10 mmol, 1.52 g) and a substituted acetophenone (e.g., 1-(3-fluorophenyl)ethanone, 10.5 mmol).

-

Add absolute ethanol (50 mL) and a few drops of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, allow the mixture to cool and evaporate the solvent under reduced pressure to obtain the crude hydrazone intermediate. This is typically used in the next step without further purification.

-

-

Vilsmeier-Haack Cyclization:

-

In a separate flask, add N,N-dimethylformamide (DMF, 30 mL) and cool to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 30 mmol) dropwise while stirring to form the Vilsmeier reagent.

-

Dissolve the crude hydrazone from the previous step in a minimal amount of DMF and add it to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature, then heat to 80-90°C for 5-8 hours.

-

After cooling, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Continue stirring for several hours (or overnight) to allow the product to fully precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 4-[4-formyl-3-(aryl)-1H-pyrazol-1-yl]benzoic acid.

-

Note: To obtain the final 4-(1H-pyrazol-3-yl)benzoic acid, the formyl group would need to be removed (deformylation) or the synthesis started with a different 1,3-dicarbonyl equivalent that does not introduce a substituent at the 4-position.

PART 2: Modular Assembly via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a powerful and modular approach for coupling pre-functionalized pyrazole and benzoic acid rings. This strategy is particularly valuable for generating libraries of analogues, as diverse boronic acids or halides can be readily swapped.[10][11][12] The key transformation is the palladium-catalyzed cross-coupling of a pyrazole-boronic acid (or ester) with a 4-halobenzoic acid, or vice-versa.

Causality and Experimental Rationale

-

Catalyst System: The reaction relies on a palladium(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base: A base, typically an inorganic carbonate like Na₂CO₃ or a phosphate like K₃PO₄, is essential.[13][14] It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex.

-

Solvent: A mixed solvent system, such as 1,4-dioxane and water, is often used.[13] The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and boronic acid, facilitating the reaction between the different phases.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-(1H-Pyrazol-3-yl)benzoic Acid via Suzuki Coupling

This is a representative protocol based on standard Suzuki-Miyaura conditions for heterocyclic compounds.[13][14]

-

Reaction Setup:

-

To a Schlenk tube or round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), 1H-pyrazole-3-boronic acid pinacol ester (1.1 mmol), sodium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Seal the flask with a septum.

-

-

Solvent Addition and Degassing:

-

Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

-

Reaction:

-

Heat the reaction mixture to 90°C under an inert atmosphere for 6-12 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to protonate the benzoic acid.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure 4-(1H-pyrazol-3-yl)benzoic acid.

-

PART 3: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid via Nitrile Hydrolysis

This pathway is specific for the synthesis of the N-1 substituted isomer, 4-(1H-pyrazol-1-yl)benzoic acid. It involves the hydrolysis of a corresponding benzonitrile precursor under basic or acidic conditions. This method is highly effective for the final step of a synthesis where the pyrazole-benzonitrile is more readily accessible than the corresponding benzoic acid.[15]

Detailed Protocol: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile

This protocol is based on a reported procedure for the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.[15]

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (11.8 mmol, 2.0 g) in a 1:1 mixture of ethanol and water (80 mL).

-

Add sodium hydroxide (NaOH) (17.6 mmol, 0.7 g).

-

-

Reaction:

-

Heat the mixture with stirring at 105°C for 16 hours in a sealed vessel or under reflux.

-

-

Workup and Isolation:

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with water (30 mL) and extract with ethyl acetate (50 mL) to remove any unreacted starting material.

-

Carefully adjust the pH of the aqueous phase to ~5 using 6M hydrochloric acid (HCl). A solid will precipitate.

-

Collect the precipitate by vacuum filtration, wash with distilled water, and dry in an oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.

-

Summary of Key Reaction Data

| Parameter | Strategy 1: Vilsmeier-Haack | Strategy 2: Suzuki Coupling | Strategy 3: Nitrile Hydrolysis |

| Key Reagents | 4-Hydrazinobenzoic acid, Acetophenone, POCl₃, DMF | 4-Bromobenzoic acid, Pyrazole boronic ester, Pd(PPh₃)₄, Na₂CO₃ | 4-(Pyrazol-1-yl)benzonitrile, NaOH |

| Typical Solvent | Ethanol, DMF | 1,4-Dioxane / Water | Ethanol / Water |

| Temperature | Reflux (80-90°C) | 90-100°C | 105°C |

| Advantages | Builds complex core in one pot; readily available starting materials. | Modular; high functional group tolerance; good for library synthesis. | High-yielding final step; clean conversion. |

| Limitations | Can have regioselectivity issues; harsh reagents (POCl₃). | Requires pre-synthesized boronic esters; catalyst cost/removal. | Limited to the N-1 isomer; precursor synthesis needed. |

| Typical Yield | 60-90% (for aldehyde)[2] | 60-95%[14] | 45-65%[15] |

Conclusion

The synthesis of 4-(1H-pyrazol-3-yl)benzoic acid and its isomers can be accomplished through several effective strategies. The classical approach of de novo ring formation via hydrazone condensation and Vilsmeier-Haack cyclization is a high-yielding method for creating functionalized pyrazole cores. For a more modular and modern approach, palladium-catalyzed Suzuki-Miyaura cross-coupling provides an excellent platform for connecting pre-built pyrazole and benzoic acid fragments, making it ideal for medicinal chemistry programs. Finally, the straightforward hydrolysis of a benzonitrile offers a direct route to the N-1 isomer. The choice of method will ultimately depend on the desired substitution pattern, available starting materials, and the overall goals of the research program.

References

- Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). National Institutes of Health.

- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). International Journal of Applied Pharmaceutics.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.

- Synthesis of the pyrazolyl benzoic acid derived aldehyde. (n.d.). ResearchGate.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). National Center for Biotechnology Information.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). National Center for Biotechnology Information.

- (PDF) Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ResearchGate.

- 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis. (n.d.). ChemicalBook.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.

- 4-(Diethylphosphoryl)benzoic Acid in the Synthesis of Bioactive Pyrazole Molecules. (n.d.). BenchChem.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed.

- A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. (n.d.). Royal Society of Chemistry.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). Semantic Scholar.

- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). Royal Society of Chemistry.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-(1H-pyrazol-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)benzoic acid (CAS No. 208511-67-5), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its applications, particularly as a scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling and strategic utilization of this versatile compound.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence has surged in recent years, with several blockbuster drugs incorporating this five-membered diazole ring.[1] The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the pyrazole ring make it an ideal cornerstone for designing molecules with high target affinity and specificity.

4-(1H-pyrazol-3-yl)benzoic acid emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting a carboxylic acid group for amide coupling, salt formation, or coordination chemistry, and a pyrazole ring with a reactive N-H group for further functionalization. This dual-handle nature allows for its seamless integration into diverse molecular architectures, positioning it as a key intermediate in the synthesis of complex bioactive compounds and functional materials.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical parameters for 4-(1H-pyrazol-3-yl)benzoic acid are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Synonyms | 3-(4-Carboxyphenyl)pyrazole, 4-(Pyrazol-5-yl)benzoic acid | [2] |

| CAS Number | 208511-67-5 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | Data not consistently reported; expected >250 °C | |

| Solubility | Soluble in DMSO; limited solubility in methanol and water | |

| pKa (Predicted) | ~4.1 (Carboxylic Acid) | |

| Topological Polar Surface Area | 65.98 Ų | [6] |

| Hydrogen Bond Donors | 2 (Carboxylic OH, Pyrazole NH) | [6] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyrazole N) | [6] |

| Rotatable Bonds | 2 | [6] |

Note: Experimental values for melting point and pKa are not widely published and should be determined empirically for specific applications.

Synthesis and Purification

The most common and reliable synthesis of 4-(1H-pyrazol-3-yl)benzoic acid involves a two-step process starting from 4-acetylbenzoic acid. This method, a variation of the Claisen-Schmidt condensation followed by pyrazole cyclization, is efficient and scalable.

Causality of Experimental Choices: The Vilsmeier-Haack type reaction in Step 1 is a robust method for formylating an activated methyl group adjacent to a carbonyl, creating the necessary 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine is a classic and high-yielding method for forming the pyrazole ring. Using hydrazine hydrate is practical, though anhydrous hydrazine can also be used with appropriate precautions. Ethanol is chosen as a solvent for its ability to dissolve the intermediate and hydrazine, while being easy to remove.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for 4-(1H-pyrazol-3-yl)benzoic acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-acetylbenzoic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-carboxyphenyl)prop-2-en-1-one

-

In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add 4-acetylbenzoic acid (1 equivalent) portion-wise to the flask.

-

Allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the crude enaminone intermediate.

Step 2: Synthesis of 4-(1H-pyrazol-3-yl)benzoic acid

-

Suspend the crude intermediate from Step 1 in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

If necessary, reduce the solvent volume under reduced pressure to induce precipitation.

-

Acidify the mixture to a pH of ~5-6 with dilute HCl to ensure the carboxylic acid is protonated.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-pyrazol-3-yl)benzoic acid.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of the synthesized compound is a critical self-validating step in any research workflow.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.0 (br s, 1H, -COOH): A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

δ ~12.8 (br s, 1H, -NH): A broad singlet for the pyrazole N-H proton.

-

δ ~8.0 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxylic acid group.

-

δ ~7.8 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons meta to the carboxylic acid group.

-

δ ~7.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H5 proton of the pyrazole ring.

-

δ ~6.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H4 proton of the pyrazole ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~167.0 (C=O)

-

δ ~152.0 (Pyrazole C3)

-

δ ~135.0 (Ar-C, quat.)

-

δ ~132.0 (Pyrazole C5)

-

δ ~130.0 (Ar-CH)

-

δ ~129.5 (Ar-C, quat.)

-

δ ~125.5 (Ar-CH)

-

δ ~102.0 (Pyrazole C4)

-

-

FT-IR (KBr, cm⁻¹):

-

3200-2500 (broad, O-H stretch of carboxylic acid)

-

~3150 (N-H stretch)

-

~1680 (C=O stretch, carboxylic acid)

-

~1610, 1580 (C=C and C=N aromatic stretches)

-

-

Mass Spectrometry (ESI-):

-

m/z = 187.04 [M-H]⁻

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized 4-(1H-pyrazol-3-yl)benzoic acid.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of DMSO or mobile phase B.

Procedure:

-

Prepare the mobile phases and prime the HPLC system.

-

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.

-

Inject a blank (solvent) to establish a baseline.

-

Inject the prepared sample.

-

Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks. A purity level of >95% is typically required for subsequent applications.[3]

Applications in Research and Development

The utility of 4-(1H-pyrazol-3-yl)benzoic acid stems from its role as a versatile scaffold. Its derivatives have shown significant promise in several therapeutic areas and material science applications.

A. Antibacterial Drug Discovery

A significant body of research highlights the potent antibacterial activity of pyrazole derivatives.[1] The 4-(pyrazol-3-yl)benzoic acid moiety serves as a key pharmacophore that can be elaborated to target essential bacterial processes. Derivatives have been synthesized and tested against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9]

The general mechanism involves designing molecules that can selectively interact with bacterial enzymes or cellular structures. The carboxylic acid group is often used as an anchor point to introduce lipophilic or functionally diverse side chains via amide coupling, which can enhance cell wall penetration or binding affinity to the target.

Diagram of Pharmacophore Application

Caption: Role as a scaffold for antibacterial agent development.

B. Ligands for Metal-Organic Frameworks (MOFs)

The bifunctional nature of 4-(1H-pyrazol-3-yl)benzoic acid makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[10][11] The carboxylate group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form the primary framework nodes, while the pyrazole ring can act as a secondary coordination site or be used to functionalize the pores of the MOF.[12] These MOFs can be designed for applications in gas storage, catalysis, and drug delivery.[13]

Safety, Handling, and Storage

As a standard laboratory chemical, 4-(1H-pyrazol-3-yl)benzoic acid requires careful handling to minimize risk.

-

Hazard Classification: While a specific GHS classification is not universally established, related compounds are typically classified as irritants. Assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. If handling the powder outside of a fume hood, a dust mask or respirator is recommended.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Room temperature storage is generally acceptable.

Conclusion

4-(1H-pyrazol-3-yl)benzoic acid is more than a simple chemical intermediate; it is a strategic building block that leverages the proven pharmacological and material benefits of the pyrazole scaffold. Its straightforward synthesis, well-defined chemical properties, and dual functional handles provide researchers with a reliable platform for innovation. From developing next-generation antibiotics to engineering novel porous materials, the applications for this compound are both significant and expanding, underscoring its importance in modern chemical and pharmaceutical research.

References

- (2026). Current time information in Singapore. Google.

-

ChemUniverse. (n.d.). 4-(1H-PYRAZOL-3-YL)BENZOIC ACID [P55873]. Retrieved from [Link]

-

American Elements. (n.d.). 4-(1H-Pyrazol-3-yl)benzoic acid. Retrieved from [Link]

-

Allison, D., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. ACS Omega, 5(32), 20345–20356. Retrieved from [Link]

-

American Elements. (n.d.). 208511-67-5. Retrieved from [Link]

-

Pop, F., Janiak, C., et al. (2018). Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker. CrystEngComm, 20(43), 6981-6989. Retrieved from [Link]

-

Alam, M. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4492. Retrieved from [Link]

-

Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-835. Retrieved from [Link]

-

Alam, M. A., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 25(21), 5195. Retrieved from [Link]

-

Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(1), 114-128. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-(3,5-dimethyl-1-phenyl-4-pyrazolylazo)-, ethyl ester. Retrieved from [Link]

-

Sreevidya, M. V., & Latha, K. P. (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4296-4301. Retrieved from [Link]

-

Le Tlour. (n.d.). Metal Organic Frameworks (MOF) / Covalent Organic Frameworks (COF). Retrieved from [Link]

-

Alam, M. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. Retrieved from [Link]

-

Li, Y., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 173-181. Retrieved from [Link]

-

Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. Retrieved from [Link]

-

PubChem. (n.d.). 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

-

Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

-

Li, B., et al. (2018). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 20(31), 4478-4484. Retrieved from [Link]

-

LookChem. (n.d.). Benzoic acid,4-[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]sulfonyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID. Retrieved from [Link]

Sources

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. americanelements.com [americanelements.com]

- 5. 208511-67-5 Cas No. | 4-(1H-Pyrazol-3-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-(1H-pyrazol-3-yl)benzoic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-pyrazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic signatures based on fundamental principles and data from closely related analogues. We will explore the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing a comprehensive framework for the characterization of this molecule.

Molecular Structure and its Spectroscopic Implications

Understanding the molecular structure of 4-(1H-pyrazol-3-yl)benzoic acid is paramount to interpreting its spectroscopic data. The molecule consists of a benzoic acid moiety substituted at the 4-position with a 1H-pyrazol-3-yl group. This arrangement presents a unique set of spectroscopic characteristics arising from the interplay between the aromatic carboxylic acid and the five-membered heteroaromatic pyrazole ring.

Figure 1: Molecular Structure of 4-(1H-pyrazol-3-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(1H-pyrazol-3-yl)benzoic acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the protons on the benzoic acid and pyrazole rings. The expected chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(1H-pyrazol-3-yl)benzoic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | The acidic proton is often broad and its chemical shift can be concentration-dependent. |

| Benzoic Acid (H-2, H-6) | ~8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and will appear downfield. |

| Benzoic Acid (H-3, H-5) | ~7.8 | Doublet | 2H | These protons are meta to the carboxylic acid group and ortho to the pyrazole ring. |

| Pyrazole (H-5') | ~7.7 | Doublet | 1H | The chemical shift is influenced by the adjacent nitrogen atoms. |

| Pyrazole (H-4') | ~6.7 | Doublet | 1H | This proton is adjacent to a carbon and a nitrogen atom. |

| Pyrazole (N-H) | ~13.0 | Singlet (broad) | 1H | The N-H proton of the pyrazole ring can exchange and may appear as a broad signal. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic protons of the carboxylic acid and the pyrazole N-H. In deuterated chloroform (CDCl₃), these labile protons may exchange too rapidly or not be readily observable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1H-pyrazol-3-yl)benzoic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | ~167 | The carbonyl carbon is significantly deshielded. |

| Benzoic Acid (C-1) | ~130 | The carbon attached to the carboxylic acid group. |

| Benzoic Acid (C-4) | ~140 | The carbon attached to the pyrazole ring. |

| Benzoic Acid (C-2, C-6) | ~129 | Aromatic carbons ortho to the carboxylic acid. |

| Benzoic Acid (C-3, C-5) | ~126 | Aromatic carbons meta to the carboxylic acid. |

| Pyrazole (C-3') | ~150 | The carbon attached to the benzoic acid ring. |

| Pyrazole (C-5') | ~135 | The carbon adjacent to the NH group. |

| Pyrazole (C-4') | ~105 | This carbon is shielded relative to the other pyrazole carbons. |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition involves proper sample preparation and instrument calibration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(1H-pyrazol-3-yl)benzoic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a related isomer, 4-(1H-pyrazol-1-yl)benzoic acid, an LCMS (ESI) m/z of 189 [M+H]⁺ has been reported[1]. Given that 4-(1H-pyrazol-3-yl)benzoic acid has the same molecular formula (C₁₀H₈N₂O₂), the same molecular ion is expected.

Table 3: Expected Mass Spectrometry Data for 4-(1H-pyrazol-3-yl)benzoic acid

| Ion | Expected m/z | Technique | Notes |

| [M+H]⁺ | 189.0608 | High-Resolution MS (ESI) | The protonated molecular ion. The exact mass provides high confidence in the elemental composition. |

| [M-H]⁻ | 187.0462 | High-Resolution MS (ESI) | The deprotonated molecular ion. |

Expertise & Experience: The choice of electrospray ionization (ESI) is based on the polar nature of the carboxylic acid and the nitrogen-containing pyrazole ring, which are readily ionized under ESI conditions.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass calculated for the elemental composition C₁₀H₉N₂O₂⁺ for the [M+H]⁺ ion and C₁₀H₇N₂O₂⁻ for the [M-H]⁻ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 4: Predicted IR Absorption Bands for 4-(1H-pyrazol-3-yl)benzoic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | The broadness is due to hydrogen bonding. |

| N-H (Pyrazole) | 3200-3100 | Stretching | This may be convoluted with the O-H stretch. |

| C-H (Aromatic) | 3100-3000 | Stretching | Characteristic of sp² C-H bonds. |

| C=O (Carboxylic Acid) | 1700-1680 | Stretching | A strong, sharp absorption. |

| C=C and C=N | 1610-1450 | Stretching | Multiple bands are expected in this region from both the benzene and pyrazole rings. |

Authoritative Grounding: The characteristic broad O-H stretch of a carboxylic acid is a well-established spectroscopic feature arising from intermolecular hydrogen bonding, which is extensively documented in spectroscopic literature[2][3].

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of 4-(1H-pyrazol-3-yl)benzoic acid relies on a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary and essential structural information. This guide has outlined the expected spectroscopic data and provided robust experimental protocols for their acquisition and interpretation. By understanding the principles behind these techniques and leveraging data from related structures, researchers can confidently identify and characterize this important molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Retrieved from [Link]

-

Alam, M. A., et al. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-(3,5-dimethyl-1-phenyl-4-pyrazolylazo)-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-(phenylazo)-. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link])

-

ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-3-yl)benzoic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyrazole-Benzoic Acid Scaffold

The 4-(1H-pyrazol-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The inclusion of a benzoic acid moiety at the 4-position of the pyrazole ring often enhances interactions with biological targets and can improve the pharmacokinetic profile of the molecule.

A prime example of the therapeutic importance of this scaffold is found in the structural analogues of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[3][5] The development of novel derivatives of 4-(1H-pyrazol-3-yl)benzoic acid continues to be an active area of research, with a focus on creating more effective and safer therapeutic agents.[6][7] This guide provides a detailed overview of the primary synthetic strategies employed to construct this valuable class of compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 4-(1H-pyrazol-3-yl)benzoic acid derivatives is predominantly achieved through two robust and versatile pathways:

-

Strategy A: The Claisen-Knorr Approach: This classic route involves the initial formation of a 1,3-dicarbonyl intermediate via a Claisen condensation, followed by the construction of the pyrazole ring through a Knorr-type cyclization with a hydrazine derivative.

-

Strategy B: The Vilsmeier-Haack Approach: This strategy begins with a pre-formed pyrazole ring, which is then functionalized at the 4-position using a Vilsmeier-Haack formylation reaction to introduce a versatile aldehyde group for further derivatization.

The choice between these strategies often depends on the desired substitution pattern of the final molecule and the availability of starting materials.

Strategy A: The Claisen-Knorr Approach - Building from the Foundation

This bottom-up approach is highly effective for accessing a wide range of substituted pyrazoles. The general workflow involves two key transformations:

-

Claisen Condensation: Formation of a 1,3-diketone precursor.

-

Knorr Pyrazole Synthesis: Cyclocondensation to form the pyrazole ring.

Caption: Workflow for the Claisen-Knorr synthesis of 4-(1H-pyrazol-3-yl)benzoic acid derivatives.

Part 1: The Claisen Condensation - Forging the 1,3-Diketone Intermediate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[8][9] In the context of our target scaffold, a derivative of 4-acetylbenzoic acid is reacted with an appropriate ester to generate the crucial 1,3-diketone intermediate.

Mechanistic Insights:

The reaction is initiated by the deprotonation of the α-carbon of the 4-acetylbenzoic acid derivative by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the 1,3-diketone. The use of a full equivalent of base is necessary to drive the reaction to completion by deprotonating the newly formed, and more acidic, 1,3-diketone.[9]

Caption: Mechanism of the Claisen condensation to form a 1,3-diketone.

Experimental Protocol: Synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzoic Acid

This protocol is adapted from procedures used in the synthesis of Celecoxib precursors.[10]

-

Materials:

-

4-Acetylbenzoic acid

-

Ethyl trifluoroacetate

-

Sodium methoxide (30% in methanol)

-

Toluene

-

10% Aqueous Hydrochloric Acid

-

-

Procedure:

-

Dissolve 4-acetylbenzoic acid (1 equivalent) in toluene in a round-bottom flask.

-

Add sodium methoxide solution (1.2 equivalents) to the flask at room temperature (25-30°C).

-

Slowly add ethyl trifluoroacetate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 55-60°C and stir for approximately 4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mass to 20-25°C.

-

Wash the reaction mixture with 10% aqueous hydrochloric acid to neutralize the base and protonate the product.

-

Separate the organic layer and concentrate it under reduced pressure to yield the crude 1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione, which can be used in the next step without further purification.

-

| Reactant | Molar Ratio | Role |

| 4-Acetylbenzoic Acid | 1.0 | Ketone component |

| Ethyl Trifluoroacetate | 1.2 | Ester component |

| Sodium Methoxide | 1.2 | Base |

| Toluene | - | Solvent |

| 10% HCl (aq) | - | Acid for workup |

Table 1: Reagents for the Claisen condensation.

Part 2: The Knorr Pyrazole Synthesis - Ringing in the Heterocycle

The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring.[11][12][13] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[11][14]

Mechanistic Insights:

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[11][15] When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of regioisomers can be formed.

Experimental Protocol: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

This protocol is a conceptual adaptation based on the synthesis of Celecoxib and related analogues.

-

Materials:

-

1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione

-

4-Hydrazinobenzoic acid hydrochloride

-

Ethanol

-

-

Procedure:

-

To a solution of 1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol, add 4-hydrazinobenzoic acid hydrochloride (1 equivalent).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired 4-(1H-pyrazol-3-yl)benzoic acid derivative.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Strategy B: The Vilsmeier-Haack Approach - Functionalizing a Pre-formed Ring

This top-down approach is particularly useful when the desired pyrazole core is readily accessible, and functionalization at the 4-position is required. The key step is the Vilsmeier-Haack formylation.

Caption: Workflow for the Vilsmeier-Haack synthesis and subsequent derivatization.

Mechanistic Insights:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[16][17][18] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[19] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the pyrazole-4-carbaldehyde.[10]

Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Experimental Protocol: Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid

This protocol is based on established procedures for the synthesis of similar compounds.[20][21]

-

Materials:

-

4-(3-Phenyl-1H-pyrazol-1-yl)benzoic acid (precursor, synthesized from 4-hydrazinobenzoic acid and acetophenone)

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl3 (3 equivalents) to ice-cold DMF.

-

To this reagent, add the 4-(3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent).

-

Heat the reaction mixture to 60-70°C for 2-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is basic.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid can be purified by recrystallization from ethanol.

-

Derivatization of the Pyrazole-4-carbaldehyde:

The resulting aldehyde is a versatile intermediate that can be readily converted into a variety of derivatives, such as hydrazones, by condensation with substituted hydrazines.[22][23][24]

-

Procedure for Hydrazone Synthesis:

-

Dissolve the 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent) in ethanol.

-

Add the desired substituted hydrazine (1.1 equivalents).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to allow the hydrazone product to crystallize.

-

Filter and wash the solid with cold ethanol to obtain the pure product.

-

| Derivative | R-group on Hydrazine | Potential Application |

| Hydrazone | -H | Intermediate |

| Phenylhydrazone | -C6H5 | Antimicrobial |

| Substituted Phenylhydrazone | -C6H4-X | Modulated biological activity |

Table 2: Examples of derivatives from pyrazole-4-carbaldehyde.

Conclusion and Future Outlook

The synthesis of 4-(1H-pyrazol-3-yl)benzoic acid derivatives is a well-established field with robust and adaptable synthetic methodologies. The Claisen-Knorr and Vilsmeier-Haack approaches provide reliable pathways to a diverse range of these valuable compounds. As our understanding of the structure-activity relationships of pyrazole-based therapeutics continues to grow, the demand for efficient and versatile synthetic routes will undoubtedly increase.[25] Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the application of novel catalytic systems to further expand the chemical space of accessible derivatives for drug discovery.

References

-

Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Guda, F., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14485-14505.

- Bollu, R., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(23), 5735.

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

- Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(11), 18457-18475.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393.

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021, October 11). YouTube. Retrieved January 7, 2026, from [Link]

- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1835-1849.

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Knorr Pyrazole Synthesis - Chem Help ASAP. (n.d.). Retrieved January 7, 2026, from [Link]

- Raj, K. C., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]

- Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387-392.

- Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13549–13557.

- Raj, K. C., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.

-

The Claisen Condensation. (n.d.). Retrieved January 7, 2026, from [Link]

- Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13549–13557.

- Alam, M. A., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 65(15), 10568–10583.

- Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387-392.

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.). Google Patents.

-

CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. (2022, November 4). YouTube. Retrieved January 7, 2026, from [Link]

-

Can anyone suggest a suitable method for the Claisen condensation? (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13549–13557.

-

23.7 The Claisen Condensation Reaction. (2023, September 20). OpenStax. Retrieved January 7, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 20. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

An In-depth Technical Guide to 4-(1H-pyrazol-3-yl)benzoic acid: Synthesis, Structural Elucidation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrazol-3-yl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive overview of its structural features, synthesis, and burgeoning applications. We delve into various synthetic methodologies, including regioselective approaches, and detail the spectroscopic techniques essential for its characterization. Furthermore, this document explores the therapeutic landscape of its derivatives, highlighting their potential as potent pharmacological agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous commercially available drugs.[1] The unique electronic properties and synthetic versatility of pyrazoles make them privileged scaffolds in drug discovery.[2] The incorporation of a benzoic acid moiety at the 3-position of the pyrazole ring, as in 4-(1H-pyrazol-3-yl)benzoic acid, introduces a carboxylic acid functional group that can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with biological targets.

Derivatives of 4-(1H-pyrazol-3-yl)benzoic acid have demonstrated a wide array of pharmacological activities, including potent antibacterial properties against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[3][4][5][6][7] These findings underscore the importance of this scaffold in the development of novel therapeutics.[8][9][10][11]

Structural Elucidation and Physicochemical Properties

The definitive structure of 4-(1H-pyrazol-3-yl)benzoic acid (C₁₀H₈N₂O₂) is characterized by a benzoic acid group attached to the C3 position of a 1H-pyrazole ring.[12][13]

Key Physicochemical Properties:

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the synthesis and purity of 4-(1H-pyrazol-3-yl)benzoic acid and its derivatives.[14] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[15][16][17]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment and connectivity of protons in the molecule. Key expected signals for 4-(1H-pyrazol-3-yl)benzoic acid would include:

-

Aromatic protons of the benzoic acid ring, typically appearing as doublets in the downfield region.

-

Protons of the pyrazole ring. The chemical shifts of these protons are influenced by the tautomeric form of the pyrazole.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

A signal for the N-H proton of the pyrazole ring.[14]

-

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the carboxyl carbon, the aromatic carbons of the benzene ring, and the carbons of the pyrazole ring.[17]

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 4-(3-(Fluorophenyl)-4-formyl-pyrazol-1-yl)benzoic Acid | 9.98 (s, 1H, CHO), 9.47 (s, 1H, pyrazole-H), 8.10 (s, 4H, Ar-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.58–7.51 (m, 1H, Ar-H), 7.32 (t, J = 9.42 Hz, 1H, Ar-H)[18] | 184.9 (CHO), 166.9 (COOH), 162.5 (d, ¹JCF = 241.6 Hz), 151.7, 141.8, 136.8, 133.6 (d, ³JCF = 8.53 Hz), 131.3, 131.0 (d, ³JCF = 8.3 Hz), 130.1, 125.2, 123.09, 119.36, 116.63 (d, ²JCF = 20.8 Hz), 115.77 (d, ²JCF = 23 Hz)[18] |

| 4-(1H-Pyrazol-1-yl)benzoic acid | - | - |

| 4-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)benzoic acid | 12.67 (s, 1H, COOH), 7.90 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.17 (s, 1H, pyrazole-H), 5.19 (s, 2H, CH₂), 3.74 (s, 3H, N-CH₃), 2.12 (s, 3H, C-CH₃)[19] | - |

Note: Specific chemical shifts can vary depending on the solvent and substituents.

2.1.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4-(1H-pyrazol-3-yl)benzoic acid include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, usually around 1700 cm⁻¹.

-

N-H stretching vibrations for the pyrazole ring, typically in the range of 3100-3500 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic rings.[17]

Synthesis of 4-(1H-pyrazol-3-yl)benzoic acid and its Derivatives

The synthesis of 3-substituted pyrazoles often requires careful control of regioselectivity.[20][21] Several synthetic strategies have been developed to achieve this, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions.

Regioselective Synthesis Strategies

The regioselective synthesis of 3,5-disubstituted pyrazoles is a significant area of research.[21] One common approach involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. However, with unsymmetrical 1,3-dicarbonyls, this can lead to a mixture of regioisomers.[20]

More controlled methods, such as the [3+2] cycloaddition of diazo compounds with alkynes, have been developed to afford specific regioisomers.[22][23][24]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully employed in the synthesis of aryl-substituted pyrazoles.[1][25][26] This palladium-catalyzed reaction typically involves the coupling of a halo-pyrazole with an arylboronic acid.[27]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the halo-pyrazole (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-2.5 equiv.).[25][26]

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[25]

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon) at temperatures ranging from 60 to 90 °C for several hours.[25][26]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery and Development

The pyrazole scaffold is a key component in a multitude of approved drugs and clinical candidates.[2] Derivatives of 4-(1H-pyrazol-3-yl)benzoic acid have shown particular promise as antibacterial agents.[28]

Antibacterial Activity

Numerous studies have reported the synthesis and evaluation of 4-(1H-pyrazol-3-yl)benzoic acid derivatives as potent inhibitors of bacterial growth.[3][4][7][9][10][11] These compounds have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Staphylococcus aureus, Enterococcus faecalis | As low as 0.78 µg/mL | [9] |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | As low as 4 µg/mL | [4] |

| Fluorophenyl-substituted pyrazole-derived hydrazones | Drug-resistant Staphylococcus aureus and Acinetobacter baumannii | As low as 0.39 µg/mL | [5][18] |

Conclusion and Future Perspectives

4-(1H-pyrazol-3-yl)benzoic acid represents a versatile and valuable scaffold for the development of new chemical entities with significant therapeutic potential. The continued exploration of novel synthetic methodologies, particularly those that offer precise regiochemical control, will be crucial for expanding the chemical space around this core structure. As our understanding of the structure-activity relationships of its derivatives deepens, we can anticipate the emergence of new drug candidates targeting a range of diseases, with a particularly strong outlook in the fight against antimicrobial resistance.

References

- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry.